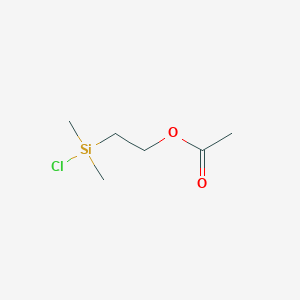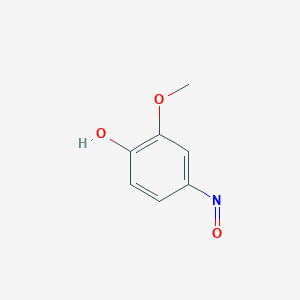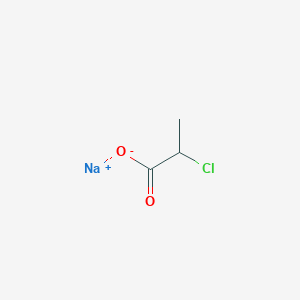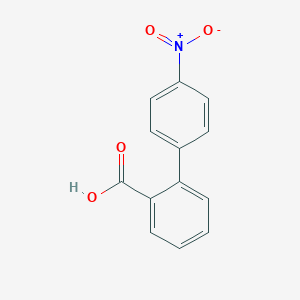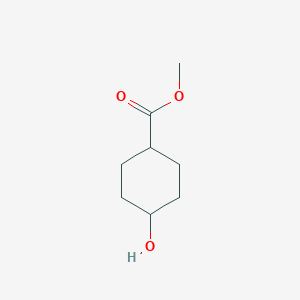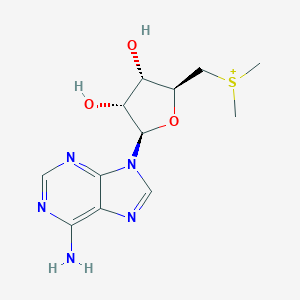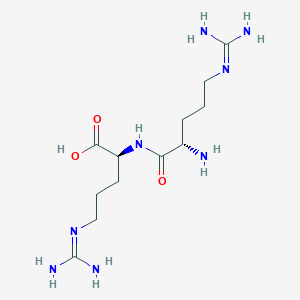
精氨酰精氨酸
描述
Arg-arg is a dipeptide consisting of two arginine molecules joined by a peptide bond. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, food, and agriculture. In
科学研究应用
心血管健康
精氨酰精氨酸在心血管健康中发挥着重要作用,因为它参与了氧化氮 (NO) 的合成。NO 对血管功能和血压调节至关重要。补充 L-精氨酸,精氨酰精氨酸的前体,已显示出对高血压、动脉粥样硬化和冠心病等疾病的有效性。 它有助于改善血管功能并减少与这些疾病相关的压力疾病 .
运动表现和恢复
在运动科学领域,精氨酰精氨酸补充剂可以增强运动表现。它有助于更好的肌肉恢复和提高耐力。 运动员可能受益于其提高 NO 生成的能力,从而在剧烈运动期间改善肌肉的氧气和营养物质输送 .
低氧适应
精氨酰精氨酸对个体适应低氧的能力有积极影响,低氧是指氧气水平低的状况。 这种应用在低氧为问题的地方尤其相关,例如高海拔训练或某些临床状况 .
线粒体功能
该化合物对线粒体氧化磷酸化过程的影响值得注意。 精氨酰精氨酸补充剂可以影响具有不同低氧适应能力个体的生化指标,可能改善线粒体功能和能量产生 .
食物生物标志物
精氨酰精氨酸已在某些食物中被检测到,例如家禽和猪肉。 它可以作为这些食物摄入量的潜在生物标志物,这对营养学研究和食品科学研究很有价值 .
作用机制
Target of Action
Arginylarginine, also known as Arg-Arg, primarily targets the production of nitric oxide in the body . Nitric oxide is a crucial compound that plays significant roles in various systems, including the cardiovascular system, immune system, and nervous system .
Mode of Action
Arginylarginine acts as a precursor to nitric oxide . The compound interacts with its targets, leading to the production of nitric oxide, which then influences various physiological processes. Nitric oxide is known for its vasodilatory properties, which can help regulate blood pressure and improve cardiovascular health .
Biochemical Pathways
Arginylarginine is involved in several metabolic pathways. It serves as a substrate for different metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology . The availability, synthesis, and catabolism of arginylarginine are highly interrelated aspects of immune responses . The arginase pathway, for instance, limits arginine availability for nitric oxide synthesis .
Pharmacokinetics
The pharmacokinetics of arginylarginine involves its absorption, distribution, metabolism, and excretion (ADME). A study on L-arginine, a related compound, suggests that the bioavailability of orally administered arginine is around 20%
Result of Action
The action of arginylarginine leads to molecular and cellular effects, primarily through the production of nitric oxide. This can result in vasodilation, improved immune response, and potentially beneficial effects on cardiovascular health . Additionally, arginylarginine’s role in immune cell biology can influence pro-inflammatory or anti-inflammatory immune outcomes .
Action Environment
The action, efficacy, and stability of arginylarginine can be influenced by various environmental factors. For instance, the presence of acidic residues, water molecules, and strong polarizable or negatively charged moieties from the binding site or bound ligand can impact the action of arginylarginine
未来方向
Based on the recent achievements of resistome studies in multiple One-Health sectors, future directions for resistome research have been suggested to improve the understanding and control of ARG transmission . Another future direction is the development of new economical and environmentally friendly technologies to treat AMR in aquaculture wastewater .
生化分析
Biochemical Properties
Arginylarginine is involved in several L-arginine catabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with L-arginine decarboxylase, L-arginine deiminase, and L-arginine oxidase/dehydrogenase . These interactions play a crucial role in the catabolism of L-arginine .
Cellular Effects
Arginylarginine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It affects the transcription of genes encoding enzymes of L-arginine catabolism in cyanobacteria . This impact on gene expression subsequently influences cellular metabolism.
Molecular Mechanism
At the molecular level, Arginylarginine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to L-arginine decarboxylase, L-arginine deiminase, and L-arginine oxidase/dehydrogenase, influencing their activity and thus altering the catabolism of L-arginine .
Metabolic Pathways
Arginylarginine is involved in several metabolic pathways, particularly those related to the catabolism of L-arginine . It interacts with enzymes such as L-arginine decarboxylase, L-arginine deiminase, and L-arginine oxidase/dehydrogenase .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLWNBVRVJYMBQ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165745 | |
| Record name | Arginylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
15483-27-9 | |
| Record name | L-Arginyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15483-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



